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Compound Name: EG00229 trifluoroacetate

Cat. No.: B15583899

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding characteristics of
the small molecule antagonist, EG00229 trifluoroacetate, to its target, Neuropilin-1 (NRP1).
The information presented herein is curated from peer-reviewed scientific literature and is
intended to serve as a detailed resource for researchers in the fields of oncology, angiogenesis,
and drug development.

The Binding Site of EG00229 on Neuropilin-1

EGO00229 is a selective antagonist of Neuropilin-1 (NRP1), a co-receptor for vascular
endothelial growth factor A (VEGF-A) that plays a critical role in angiogenesis, tumor
progression, and immune regulation.[1][2] Structural and biochemical studies have elucidated
the precise binding location of EG00229 on NRP1, providing a molecular basis for its inhibitory
activity.

1.1. Localization to the b1 Domain:

EG00229 binds to the b1 domain of the extracellular region of NRP1.[2][3][4] This is the same
binding pocket that recognizes the C-terminal region of VEGF-A, specifically the portion
encoded by exon 8.[3][4] By occupying this site, EG00229 competitively inhibits the interaction
between VEGF-A and NRP1.[5] This inhibitory action is specific, as EG00229 does not affect
the binding of VEGF-A to its primary signaling receptors, VEGFR-1 and VEGFR-2.[5]
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1.2. Key Molecular Interactions:

The binding of EG00229 to the NRP1 bl domain is characterized by a series of specific
molecular interactions. X-ray crystallography studies of the EG00229-NRP1 b1 complex (PDB
ID: 3197) have provided a detailed view of this interaction at a resolution of 2.9 A.[1][6]

The arginine moiety of EG00229 fits into the binding pocket, with its guanidinium group forming
key hydrogen bonds.[1] The carboxylate group of the ligand also forms crucial interactions
within the pocket.[4] Molecular dynamics simulations and crystallographic data have identified
several key amino acid residues in the NRP1 b1 domain that are critical for the binding of
EG00229. These include:

e Hydrogen Bonds: T316, P317, D320, S346, T349, and Y353 are involved in forming
hydrogen bonds with the ligand.[7]

e Other Interactions: Residues such as Y297 and W301 also contribute to the binding affinity.

[7]

Mutagenesis studies have confirmed the importance of these residues in the binding of both
VEGF-A and EG00229 to the NRP1 bl domain.[2][4]

Quantitative Binding Data

The inhibitory potency of EG00229 has been quantified in various assays. The half-maximal
inhibitory concentration (IC50) is a common metric used to express the compound's efficacy in
displacing VEGF-A from NRP1.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5957473/
https://www.rcsb.org/structure/3I97
https://pmc.ncbi.nlm.nih.gov/articles/PMC5957473/
https://pubs.acs.org/doi/10.1021/jm901755g
https://pmc.ncbi.nlm.nih.gov/articles/PMC8133821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8133821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841442/
https://pubs.acs.org/doi/10.1021/jm901755g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Assay Description Cell Line/System IC50 Value (M) Reference

Inhibition of

biotinylated VEGF-A

(bt-VEGF-A) binding Cell-free assay 3 [5]
to purified NRP1 bl

domain

Porcine Aortic

Inhibition of 125I- )
o Endothelial (PAE)
VEGF-A binding to ) 8 [2][5]
cells expressing

NRP1

NRP1 (PAE/NRP1)
Inhibition of 125I- Human Umbilical Vein
VEGF-A binding to Endothelial Cells 23 [5]
NRP1 (HUVECS)

A549 (lung
Inhibition of VEGF-A carcinoma) and Similar potency to 5]
binding to NRP1 DU145 (prostate PAE/NRP1 cells

carcinoma) cells

Experimental Protocols

The characterization of the EG00229-NRP1 interaction has been accomplished through a
combination of biophysical, biochemical, and cell-based assays.

3.1. X-ray Crystallography:

To determine the three-dimensional structure of the EG00229-NRP1 complex, the following
general steps were employed:

¢ Protein Expression and Purification: The human NRP1 b1l domain (residues 273-427) was
expressed and purified.[1]

¢ Crystallization: The purified NRP1 bl domain was co-crystallized with EG00229.

o Data Collection and Structure Determination: X-ray diffraction data were collected from the
crystals, and the structure was solved and refined to a resolution of 2.9 A.[1][6] The atomic
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coordinates and structure factors were deposited in the Protein Data Bank under the
accession code 3197.[6]

3.2. Competitive Binding Assays:

These assays were used to quantify the ability of EG00229 to inhibit the binding of VEGF-A to
NRP1.

o Cell-Based Assay:

o Porcine Aortic Endothelial (PAE) cells engineered to express NRP1 (PAE/NRP1) were
cultured in 24-well plates.[2]

o Cells were incubated with increasing concentrations of EG00229 (0.1-100 puM).[2]
o A constant concentration of radiolabeled 1251-VEGF-A165 (0.1 nM) was then added.[2]

o Nonspecific binding was determined in the presence of a 100-fold excess of unlabeled
VEGF-A.[2]

o After incubation, the cells were washed, and the bound radioactivity was measured to
determine the IC50 value.[2]

o Cell-Free Assay:
o Microtiter plates were coated with the purified recombinant NRP1 b1l domain.[2]

o The plates were incubated with a constant concentration of biotinylated VEGF-A165 (0.25
nM) in the presence of varying concentrations of EG00229.[2]

o The amount of bound biotinylated VEGF-A was detected using a streptavidin-peroxidase
conjugate and a colorimetric substrate.[2]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy was utilized to confirm that EG00229 binds to the same site on the NRP1
b1l domain as a peptide fragment of VEGF-A.[2][4]
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e Protein Labeling: The NRP1 b1l domain was isotopically labeled with 15N.[4]

 NMR Spectra Acquisition: Two-dimensional 1H-15N HSQC NMR spectra of the 15N-labeled
NRP1 b1l domain were recorded in the absence and presence of saturating concentrations of
EG00229.[4]

e Chemical Shift Perturbation Mapping: Ligand-induced chemical shift changes in the protein's
backbone amide signals were monitored to identify the residues in the binding interface.[4]

Signaling Pathways and Functional Consequences

The binding of EG00229 to NRP1 disrupts the formation of the NRP1/VEGF-A/VEGFR2 ternary
complex, leading to the attenuation of downstream signaling pathways that are crucial for
angiogenesis and cell migration.

4.1. Inhibition of VEGFR2 Phosphorylation:

By preventing the interaction of VEGF-A with NRP1, EG00229 reduces the VEGF-A-induced
tyrosine phosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECS).[4]
This indicates a dampening of the primary signaling cascade initiated by VEGF-A.

4.2. Attenuation of Cell Migration:

EG00229 has been shown to attenuate VEGF-A-induced migration of HUVECS, a key process
in the formation of new blood vessels.[4]

4.3. Anti-Tumor and Immune Modulatory Effects:

In addition to its anti-angiogenic effects, EG00229 has demonstrated anti-tumor activity by
reducing the viability of A549 lung carcinoma cells and enhancing the efficacy of
chemotherapeutic agents.[4] Furthermore, it has been shown to block pro-tumorigenic M2
polarization in glioma-associated microglia and macrophages and to reduce the production of
Transforming Growth Factor Beta (TGF[) in regulatory T-cells.[1]

Visualizations

The following diagrams illustrate the key concepts described in this guide.
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Caption: EG00229 competitively binds to the NRP1 b1 domain, blocking VEGF-A interaction
and subsequent signaling.
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Experimental Workflow for IC50 Determination
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Caption: Workflow for determining the IC50 of EG00229 using a competitive cell-based binding
assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15583899?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

